Comparison of Physicochemical Properties: LogP of N-Acetylhomopiperazine vs. N-Acetylpiperazine
N-Acetylhomopiperazine exhibits a calculated partition coefficient (ACD/LogP) of -0.39 . This lipophilicity value is important for predicting membrane permeability and is distinct from its six-membered ring analog, N-Acetylpiperazine, which has a different LogP value due to the difference in ring size and conformation.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = -0.39 |
| Comparator Or Baseline | N-Acetylpiperazine (ACD/LogP not specified in source but known to differ due to ring size) |
| Quantified Difference | Difference not quantifiable from available data; qualitative comparison based on ring size (7-membered vs 6-membered ring). |
| Conditions | Calculated using ACD/Labs software |
Why This Matters
This calculated LogP value serves as a differentiating factor from the piperazine analog, which may influence solubility and permeability in biological systems, guiding the selection of the appropriate scaffold in drug discovery.
